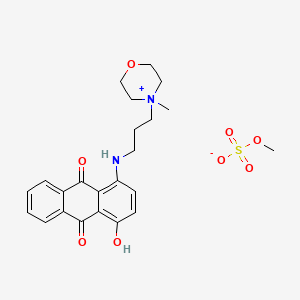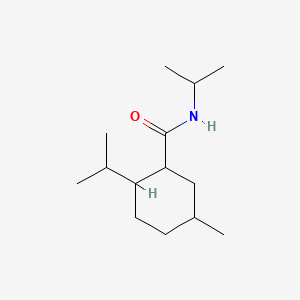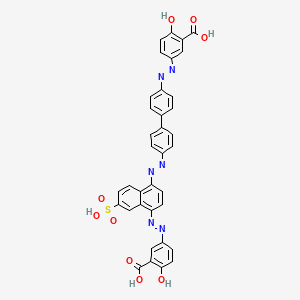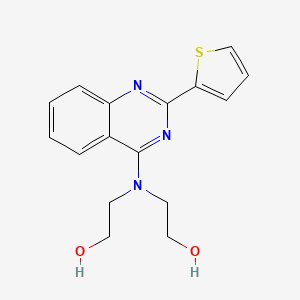
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its vibrant coloring properties and is classified under the family of sulfates and hair dyes .
Méthodes De Préparation
The synthesis of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves several steps. The primary synthetic route includes the reaction of hydroxyanthraquinone with aminopropyl methyl morpholinium in the presence of methosulfate. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous monitoring systems .
Analyse Des Réactions Chimiques
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate has several scientific research applications:
Chemistry: It is used as a dye intermediate in various chemical processes.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology.
Mécanisme D'action
The mechanism of action of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves its interaction with hair proteins, leading to the formation of a stable color complex. The molecular targets include keratin in the hair, and the pathways involved are primarily related to the binding and stabilization of the dye within the hair structure .
Comparaison Avec Des Composés Similaires
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is unique due to its specific chemical structure, which provides distinct coloring properties. Similar compounds include:
Anthraquinone dyes: These dyes share a similar core structure but differ in their functional groups.
Aminopropyl morpholinium dyes: These compounds have similar functional groups but different core structures.
Methyl morpholinium dyes: These dyes have the same morpholinium group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides enhanced stability and coloring efficiency .
Propriétés
Numéro CAS |
38866-20-5 |
|---|---|
Formule moléculaire |
C22H25N2O4.CH3O4S C23H28N2O8S |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |
InChI |
InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |
Clé InChI |
JAADWTSKUWWHLE-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)








